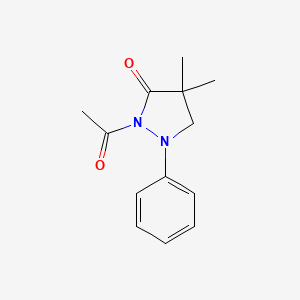

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one

Description

Properties

CAS No. |

86475-37-8 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C13H16N2O2/c1-10(16)15-12(17)13(2,3)9-14(15)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |

InChI Key |

XWKAZXKJYHZGAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4,4-dimethyl-1-phenylpyrazolidin-3-one with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one exhibit significant antioxidant activity. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

In vitro studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from pyrazolidinones have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase IV enzymes, which are involved in inflammatory processes. This inhibition can lead to therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase composed of acetonitrile and water with phosphoric acid . This method is scalable and suitable for isolating impurities during preparative separations.

Mass Spectrometry Compatibility

For mass spectrometry applications, the HPLC method can be adapted by replacing phosphoric acid with formic acid, enhancing the compatibility of the analysis . This adaptability makes it a valuable tool for pharmacokinetic studies.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyrazolidinone derivatives, including this compound. The results indicated that these compounds significantly reduced oxidative stress markers in cell cultures, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Case Study 2: Antimicrobial Testing

In a series of experiments involving Staphylococcus aureus and Klebsiella aerogenes, derivatives of the compound were tested for antimicrobial efficacy. The results showed that certain modifications to the pyrazolidinone structure enhanced antimicrobial activity, highlighting the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may act by modulating the production of inflammatory mediators such as cytokines and prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Comparative Insights :

In contrast, THI and compounds like 3b–3g feature imidazole or phenethyl cores, which differ in aromaticity and electronic properties.

The acetyl group at position 2 is a common feature in all compared compounds, suggesting shared reactivity in nucleophilic acyl substitution or condensation reactions.

Applications and Toxicity: THI: Linked to caramel color production and studied for immunotoxicity in rats .

Synthetic Accessibility: Pyrazolidinones often require multi-step synthesis involving cyclization of hydrazines with ketones. Phenethyl derivatives (e.g., 3a–3g) are synthesized via amidation or sulfonylation of pre-functionalized phenethylamines .

Research Findings and Data Gaps

Biological Activity

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one (commonly referred to as "ADPP") is a pyrazolidinone derivative that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.28 g/mol. The compound features a pyrazolidinone ring, which is central to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that ADPP exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. A study demonstrated that ADPP effectively inhibited lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

ADPP has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6. These findings suggest that ADPP could be beneficial in treating inflammatory diseases .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In cell line studies, ADPP demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

ADPP also exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to enhance neuronal survival in the presence of neurotoxic agents, likely due to its antioxidant capabilities and ability to modulate neuroinflammatory responses .

Study on Antioxidant Activity

In a controlled experiment, ADPP was tested for its ability to inhibit lipid peroxidation induced by Fe^2+ ions in rat liver homogenates. The results indicated a dose-dependent inhibition of malondialdehyde (MDA) formation, a marker of oxidative stress.

Inhibition of Inflammatory Cytokines

A study conducted on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that ADPP significantly reduced the secretion of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM compared to untreated controls .

Cytotoxicity Against Cancer Cells

In vitro assays revealed that ADPP reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 20 µM and 25 µM, respectively. Flow cytometry analysis indicated that ADPP-induced apoptosis was associated with increased levels of caspase-3 activation .

Q & A

Q. What are the established synthetic routes for 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one, and how are intermediates characterized?

The synthesis of pyrazolidinone derivatives typically involves condensation reactions. For example, 4,4-dimethyl-1-phenylpyrazolidin-3-one (dimezone) is synthesized via cyclization of phenylhydrazine with diketones or via substitution reactions . For acetylated derivatives like this compound, acetylation of the parent compound using acetyl chloride or acetic anhydride under basic conditions is a plausible route. Characterization often employs NMR, IR, and mass spectrometry, while crystallographic studies (e.g., using SHELX programs) confirm molecular geometry .

Q. How is this compound utilized in photochemical applications?

Pyrazolidinones like dimezone are widely used as photographic developing agents due to their reducing properties. The acetyl group in this compound may alter redox potential or solubility, impacting developer efficiency. Experimental design should compare its activity with non-acetylated analogs in controlled photochemical assays, monitoring parameters like development time and image density .

Advanced Research Questions

Q. What methodological strategies address contradictions in toxicity data for pyrazolidinone derivatives?

Toxicity studies of structurally related compounds (e.g., caramel color additives like THI) reveal dose-dependent effects on immune function and organ toxicity in rodents . Contradictions may arise from variations in exposure duration, metabolic pathways, or impurities. Researchers should employ:

- Comparative metabolomics to identify species-specific metabolic products.

- Dose-response modeling with in vitro assays (e.g., hepatocyte viability) and in vivo studies (e.g., F344 rat models).

- Analytical validation using HPLC/ESI-MS to ensure compound purity and quantify degradation products .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining bond angles, torsional strain, and acetyl group orientation. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects. Researchers should:

Q. What advanced separation techniques optimize the quantification of this compound in heterogeneous matrices?

Supercritical fluid extraction (SFE) coupled with HPLC/ESI-MS is effective for isolating trace analytes from complex samples (e.g., biological tissues or environmental samples). Key steps include:

- SFE optimization : Adjust CO₂ pressure and co-solvents (e.g., methanol) to enhance yield.

- Chromatographic separation : Use C18 columns with gradient elution (e.g., ammonium acetate buffer at pH 6.5 and acetonitrile) to resolve acetylated derivatives from interferents .

Methodological Considerations

- Toxicity Testing : Follow OECD guidelines for subchronic studies (e.g., 90-day rodent assays), including hematological, histological, and immune function endpoints .

- Structural Analysis : Cross-validate crystallographic data with spectroscopic techniques (e.g., Raman spectroscopy) to confirm functional group assignments .

- Analytical Validation : Include spike-recovery experiments and internal standards (e.g., deuterated analogs) to ensure method accuracy in trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.